N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a combination of functional groups, including an amino group, a pyridine ring, a piperazine moiety, a triazole ring, and a furan ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The different fragments are then coupled together using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds contain a fused pyridine-imidazole ring system and are known for their medicinal properties.
Uniqueness
N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22N8O3 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[4-[5-amino-4-(4-pyridin-2-ylpiperazine-1-carbonyl)triazol-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H22N8O3/c24-21-20(23(33)30-13-11-29(12-14-30)19-5-1-2-10-25-19)27-28-31(21)17-8-6-16(7-9-17)26-22(32)18-4-3-15-34-18/h1-10,15H,11-14,24H2,(H,26,32) |
InChI Key |
XSZDMVYZMFWQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)NC(=O)C5=CC=CO5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.